molecular formula C15H25NO B14120149 (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine CAS No. 1415566-79-8

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

Katalognummer: B14120149
CAS-Nummer: 1415566-79-8
Molekulargewicht: 235.36 g/mol
InChI-Schlüssel: JKVBTSJLQLSTHJ-SFVWDYPZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a chiral amine compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a trimethylpentanamine backbone.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves several synthetic steps. One of the methods includes the reaction of a suitable precursor with a methoxyphenyl derivative under specific conditions to introduce the methoxyphenyl group. The reaction conditions typically involve the use of catalysts and solvents to facilitate the reaction and achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound is optimized for scalability and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxides, reduced amines, and substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicine, this compound is explored for its potential therapeutic effects. It is an intermediate in the synthesis of analgesic drugs, which are used to manage pain .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.

Wirkmechanismus

The mechanism of action of (2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine
  • 3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl] phenol

Uniqueness

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is unique due to its specific chiral configuration and the presence of the methoxyphenyl group. This configuration imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

1415566-79-8

Molekularformel

C15H25NO

Molekulargewicht

235.36 g/mol

IUPAC-Name

(2R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine

InChI

InChI=1S/C15H25NO/c1-6-15(12(2)11-16(3)4)13-8-7-9-14(10-13)17-5/h7-10,12,15H,6,11H2,1-5H3/t12-,15?/m0/s1

InChI-Schlüssel

JKVBTSJLQLSTHJ-SFVWDYPZSA-N

Isomerische SMILES

CCC(C1=CC(=CC=C1)OC)[C@@H](C)CN(C)C

Kanonische SMILES

CCC(C1=CC(=CC=C1)OC)C(C)CN(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.